REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:7]=1[Cl:13])(=[O:3])[CH3:2].C(N(CC)CC)C.[CH3:22][C:23]1S[CH:25]=[CH:26][C:27]=1[C:28](Cl)=[O:29].[OH2:31]>CCOCC.C(OCC)(=O)C>[C:1]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([NH:12][C:28]([C:27]2[CH:26]=[CH:25][O:31][C:23]=2[CH3:22])=[O:29])[CH:9]=[CH:8][C:7]=1[Cl:13])(=[O:3])[CH3:2]
|
Name
|
5-amino-2-chlorobenzoyl acetate
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=C(C=CC(=C1)N)Cl)=O
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
118 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
CC=1SC=CC1C(=O)Cl
|
Name
|
|
Quantity
|
118 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
WASH
|
Details
|
washed with 2N hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1C=C(C=CC1Cl)NC(=O)C1=C(OC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |